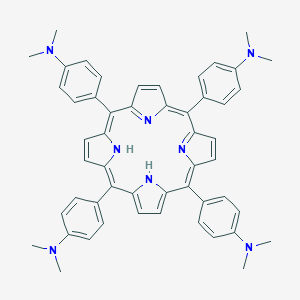

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-dimethylaniline)

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of porphyrin derivatives often involves multi-step organic reactions, aiming at incorporating functional groups that modify the compound's physical, chemical, or photophysical properties. For instance, the Pictet-Spengler synthesis has been applied to incorporate nitrogenous heterocyclic scaffolds into porphyrins, enhancing their π-conjugation and improving biological, optical, and electrochemical properties (Singh, 2023).

Molecular Structure Analysis

Porphyrin compounds are known for their planar, cyclic structure, which allows for various interactions with light and other molecules. The structural analysis often involves spectroscopic methods to investigate these interactions and the effects of substituents on the molecule's stability and reactivity. For example, studies on cationic porphyrins have explored their DNA-binding interactions, revealing how modifications in the porphyrin structure influence binding modes and stability with biological substrates (McMillin et al., 2005).

Chemical Reactions and Properties

Porphyrin derivatives undergo various chemical reactions, including metal chelation, which significantly impacts their properties and applications. Kinetic studies on metalloporphyrin formation provide insights into how different metals interact with the porphyrin core, influencing the molecule's electronic and photophysical behavior (Longo et al., 1973).

Physical Properties Analysis

The physical properties of porphyrins, such as solubility, stability, and photostability, are crucial for their practical applications. Studies have compared the photophysical properties of low-toxicity photosensitizers based on endogenous porphyrins, highlighting the importance of these properties in applications like photodynamic therapy and fluorescence diagnosis (Murav’eva et al., 2018).

Chemical Properties Analysis

The chemical behavior of porphyrin derivatives, including their reactivity towards various substrates and their catalytic activities, is of significant interest. The ability of porphyrins to act as catalysts in CO2 capture and conversion showcases their potential in addressing environmental issues (Kumar et al., 2015).

Applications De Recherche Scientifique

-

Photodynamic Therapy and Cell Imaging

- Application Summary : This compound has been used in the synthesis of new porphyrin derivatives for use in photodynamic therapy (PDT) and cell imaging .

- Methods : The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. Their ground and excited state nature were examined using UV-Vis absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .

- Results : The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .

-

Study of Intermolecular Interactions of Cationic Porphyrins in Water

- Application Summary : This compound has been used to study the intermolecular interactions of cationic porphyrins in water, focusing on fluorescence behavior and dimer formation.

- Methods : The methods of this application were not detailed in the source.

- Results : The results of this application were not detailed in the source.

-

Fabrication of Co–Al LDH/Fe (III)-TPPS Film Modified Electrode

- Application Summary : This compound has been used to prepare a Co–Al LDH/Fe (III)-TPPS film modified electrode .

- Methods : The compound is used to demonstrate reversible redox peak attribution to Co (III)/Co (II), with iron (III) porphyrin, making it a mediator for electron transfer .

- Results : The results of this application were not detailed in the source .

Orientations Futures

Propriétés

IUPAC Name |

N,N-dimethyl-4-[10,15,20-tris[4-(dimethylamino)phenyl]-21,23-dihydroporphyrin-5-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H50N8/c1-57(2)37-17-9-33(10-18-37)49-41-25-27-43(53-41)50(34-11-19-38(20-12-34)58(3)4)45-29-31-47(55-45)52(36-15-23-40(24-16-36)60(7)8)48-32-30-46(56-48)51(44-28-26-42(49)54-44)35-13-21-39(22-14-35)59(5)6/h9-32,53,56H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCMAEBURQZDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N(C)C)C8=CC=C(C=C8)N(C)C)C=C4)C9=CC=C(C=C9)N(C)C)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H50N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(N,N-dimethylaniline) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

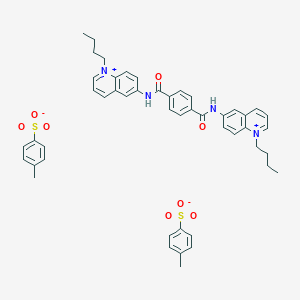

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)